molecular formula C20H33O2- B1259415 (8Z,11Z,14Z)-Icosatrienoate

(8Z,11Z,14Z)-Icosatrienoate

Cat. No.: B1259415
M. Wt: 305.5 g/mol
InChI Key: HOBAELRKJCKHQD-QNEBEIHSSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

All-cis-icosa-8,11,14-trienoate is an unsaturated fatty acid anion that is the conjugate base of all-cis-icosa-8,11,14-trienoic acid arising from deprotonation of the carboxy group. It is a long-chain fatty acid anion, a straight-chain fatty acid anion, a polyunsaturated fatty acid anion and an icosatrienoate. It is a conjugate base of an all-cis-icosa-8,11,14-trienoic acid.

Scientific Research Applications

1. Synthesis and Quantitation in Biological Systems

The synthesis of tetra-deuterated (8Z,11Z,14Z)-Icosatrienoate, a labile intermediate in mouse brain and macrophages, is crucial for quantitating its presence in novel biosynthetic pathways (Cheng et al., 2008).

2. Inhibition of Enzymatic Activities

Inhibitors based on the structure of this compound are studied for their effects on monoacylglycerol lipase and fatty acid amide hydrolase activities, contributing to understanding their regulatory roles in 2-AG hydrolysis (Cisneros et al., 2007).

3. Discovery in Marine Organisms

A novel icosanoid lipobetaine, structurally related to this compound, has been identified in the red alga Neodilsea yendoana, highlighting its presence and potential functions in marine ecosystems (Ishida et al., 1994).

4. Study of Metabolites

Research on the synthesis of metabolites from fatty acids like this compound provides insight into bioconversion processes in organisms, which is significant for understanding metabolic pathways (Flock & Skattebol, 2000).

5. Exploration of Biochemical Processes

Studies have explored how this compound is metabolized by cyclooxygenase enzyme systems in a calcium-dependent manner, thereby contributing to the understanding of fatty acid metabolism and enzyme function (Elliott et al., 1986).

6. Analgesic Development

The metabolite of paracetamol, N-(4-hydroxyphenyl)-(5Z,8Z,11Z,14Z)-icosatetra-5,8,11,14-enamide (AM404), derived from this compound, has led to the development of new analgesics. These studies are important for drug development and understanding the action mechanisms of analgesics (Sinning et al., 2008).

7. Immunological Implications

Research into the interactions of this compound derivatives with human natural killer cells has implications for understanding immune regulation and the potential therapeutic targeting of immune responses (Ramstedt et al., 1984).

8. Pheromone Biosynthesis

Studies on the biosynthesis of pheromone components in moths, such as this compound, contribute to our understanding of chemical communication in insects and potential applications in pest management (Goller et al., 2007).

9. Analytical Methods Development

The development of methods for separating icosenoic acids and derivatives of this compound provides valuable tools for analyzing complex lipid mixtures, which is essential in various fields of biochemistry and pharmacology (Powell, 1981).

10. Neurobiological Research

Investigation into the formation and action of compounds derived from this compound in neural tissues of Aplysia suggests their potential roles as second messengers in neurons, contributing to the understanding of neural signaling and plasticity (Piomelli et al., 1989).

Properties

Molecular Formula

C20H33O2-

Molecular Weight

305.5 g/mol

IUPAC Name

(8Z,11Z,14Z)-icosa-8,11,14-trienoate

InChI

InChI=1S/C20H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h6-7,9-10,12-13H,2-5,8,11,14-19H2,1H3,(H,21,22)/p-1/b7-6-,10-9-,13-12-

InChI Key

HOBAELRKJCKHQD-QNEBEIHSSA-M

Isomeric SMILES

CCCCC/C=C\C/C=C\C/C=C\CCCCCCC(=O)[O-]

Canonical SMILES

CCCCCC=CCC=CCC=CCCCCCCC(=O)[O-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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